molecular formula C16H14ClNO3 B2748345 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 792947-73-0

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B2748345
CAS No.: 792947-73-0
M. Wt: 303.74
InChI Key: XVFMFYDGVVOCHS-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a chloro-substituted phenoxy group and a formyl group attached to the phenyl ring, along with a methyl-substituted phenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 3-methylaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl and chloro groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-formylphenoxy)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

    2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide: Has the methyl group in a different position on the phenyl ring.

    2-(4-chloro-2-formylphenoxy)-N-(3-chlorophenyl)acetamide: Contains a chloro group instead of a methyl group on the phenyl ring.

Properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMFYDGVVOCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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